molecular formula C17H16FN3O3 B2974168 2-(2-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034377-25-6

2-(2-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2974168
CAS No.: 2034377-25-6
M. Wt: 329.331
InChI Key: YZBVMLIGYKYGRL-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic small molecule featuring a fluorinated phenoxy group, an acetamide linker, and a pyrazole moiety substituted with a furan ring. This structure combines elements known to influence pharmacokinetics and target interactions:

  • 2-Fluorophenoxy group: The fluorine atom enhances lipophilicity and metabolic stability while participating in electrostatic interactions with biological targets .
  • Acetamide linker: Provides structural flexibility and hydrogen-bonding capacity, critical for binding to enzymes or receptors .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-14-4-1-2-5-16(14)24-12-17(22)19-7-8-21-11-13(10-20-21)15-6-3-9-23-15/h1-6,9-11H,7-8,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBVMLIGYKYGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (EWGs): The target compound’s 2-fluorophenoxy group offers a balance of lipophilicity and metabolic resistance compared to bulkier EWGs (e.g., bromo in or chloro in ). Cyano groups (as in ) increase polarity but may reduce membrane permeability.

Heterocyclic Moieties: Furan in the target compound likely improves solubility over purely aromatic systems (e.g., dichlorophenyl in ).

Biological Activity: Pyrazole-acetamide derivatives are frequently associated with pesticidal () or receptor-targeting () activities. The furan substitution in the target compound may confer selectivity for adenosine or kinase receptors, as seen in structurally complex ligands ().

Physicochemical Properties

  • Solubility : The furan ring may enhance aqueous solubility compared to purely aromatic analogues (e.g., ).
  • Melting Point : Expected to be lower than chlorinated derivatives (e.g., 200°C in ) due to reduced crystallinity from the furan’s oxygen atom.

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